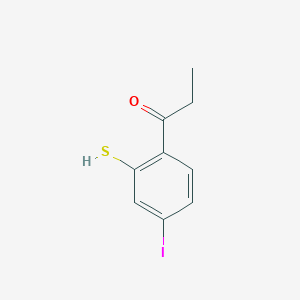

1-(4-Iodo-2-mercaptophenyl)propan-1-one

Description

Properties

Molecular Formula |

C9H9IOS |

|---|---|

Molecular Weight |

292.14 g/mol |

IUPAC Name |

1-(4-iodo-2-sulfanylphenyl)propan-1-one |

InChI |

InChI=1S/C9H9IOS/c1-2-8(11)7-4-3-6(10)5-9(7)12/h3-5,12H,2H2,1H3 |

InChI Key |

UWBBNQYVXNZUBI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1)I)S |

Origin of Product |

United States |

Contextual Significance of Halogenated Thioaryl Ketones in Modern Synthetic Chemistry

Halogenated thioaryl ketones represent a pivotal class of compounds in modern synthetic chemistry, serving as versatile building blocks for the construction of complex organic molecules. The presence of a halogen, a sulfur atom, and a carbonyl group within the same molecule imparts a rich and diverse reactivity profile.

The carbon-halogen bond, particularly the carbon-iodine bond, is a key functional group for cross-coupling reactions. Seminal methodologies such as the Suzuki, Heck, and Sonogashira couplings often rely on aryl halides as electrophilic partners. The relatively weak C-I bond makes iodoarenes particularly reactive in these transformations, allowing for the facile formation of new carbon-carbon and carbon-heteroatom bonds under transition-metal catalysis.

The thioaryl moiety, containing a mercapto group (-SH), introduces another layer of synthetic utility. Thiols are excellent nucleophiles and can participate in a variety of reactions, including Michael additions, thiol-ene click chemistry, and the formation of disulfides. Furthermore, the sulfur atom can be oxidized to form sulfoxides and sulfones, expanding the chemical space accessible from these precursors. The formation of aryl C-S bonds is a critical transformation in the synthesis of numerous biologically and pharmaceutically active molecules, as well as organic materials. nih.gov Traditional methods for creating these bonds often involve the cross-coupling of aryl halides with thiols, catalyzed by transition metals. nih.gov

The ketone functionality provides a reactive handle for a plethora of chemical modifications. It can undergo nucleophilic addition, reduction to an alcohol, conversion to an amine via reductive amination, and can serve as a precursor for the synthesis of various heterocyclic systems. The combination of these three functional groups in a single molecule, as seen in 1-(4-Iodo-2-mercaptophenyl)propan-1-one, creates a powerful synthon with multiple points for diversification.

Strategic Analysis of the Molecular Architecture and Reactive Centers of 1 4 Iodo 2 Mercaptophenyl Propan 1 One

Reactive Centers:

The Carbon-Iodine Bond: The iodine atom is positioned at the para-position relative to the propan-1-one group. This C-I bond is the most likely site for oxidative addition to a transition metal catalyst, initiating cross-coupling reactions. The electron-withdrawing nature of the ketone group can influence the reactivity of this bond.

The Mercapto Group (-SH): Located at the ortho-position to the ketone, the thiol group is a potent nucleophile. Its proximity to the carbonyl group may lead to intramolecular interactions or cyclization reactions under certain conditions. The acidity of the thiol proton makes it susceptible to deprotonation by a base, forming a thiolate anion which is an even stronger nucleophile.

The Carbonyl Group (C=O): The ketone's carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. The adjacent alpha-protons on the ethyl group are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile in reactions such as aldol (B89426) condensations or alpha-alkylation.

The Aromatic Ring: The benzene (B151609) ring itself can undergo electrophilic aromatic substitution, although the directing effects of the existing substituents will influence the position of any new incoming group. The iodo, mercapto, and acyl groups will all play a role in modulating the electron density of the ring.

Interactive Data Table: Properties of 1-(4-Iodo-2-mercaptophenyl)propan-1-one

| Property | Value | Source |

| CAS Number | 1804277-77-7 | chemicalbook.com |

| Molecular Formula | C9H9IOS | |

| Molecular Weight | 292.14 g/mol | |

| Predicted Density | 1.696±0.06 g/cm³ | |

| Predicted Boiling Point | 354.0±37.0 °C |

Current Research Trajectories for Aryl Thiols and Iodoaryl Compounds

Advanced Approaches for the Construction of the this compound Framework

The assembly of the target molecule hinges on the effective and selective placement of the iodo and mercapto groups on the propiophenone (B1677668) scaffold. The following sections detail plausible strategies for achieving this, beginning with methods to introduce the iodine atom.

Integrated Iodination Strategies for Precursors to Mercaptophenylpropanones

A key approach to the synthesis of this compound involves the initial preparation of an appropriately iodinated precursor, which can then be further functionalized to introduce the mercapto group.

Electrophilic aromatic iodination is a fundamental method for introducing an iodine atom onto an aromatic ring. The regiochemical outcome of this reaction is governed by the directing effects of the substituents already present on the aromatic ring. For the synthesis of a 4-iodo-substituted phenylpropanone precursor, starting from a propiophenone with an ortho-directing group that can later be converted to or replaced by a mercapto group is a viable strategy.

For instance, starting with 2-hydroxypropiophenone, the hydroxyl group acts as a strong activating and ortho-, para-directing group. Direct iodination would likely lead to a mixture of products. However, by employing specific iodinating agents and controlling reaction conditions, regioselectivity can be enhanced. A practical and regioselective method for the iodination of ortho-hydroxy substituted aromatic carbonyl compounds utilizes iodine and iodic acid in excellent yields researchgate.net. This method offers mild reaction conditions and avoids the use of hazardous reagents researchgate.net.

| Starting Material | Iodinating Agent | Solvent | Conditions | Product | Yield | Reference |

| 2-Hydroxyacetophenone | I₂ / HIO₃ | Ethanol | Reflux | 2-Hydroxy-5-iodoacetophenone | 95% | researchgate.net |

| 4-Hydroxyacetophenone | I₂ / HIO₃ | Ethanol | Reflux | 4-Hydroxy-3-iodoacetophenone | 92% | researchgate.net |

This table presents data for the iodination of related hydroxyacetophenones, illustrating the effectiveness of the I₂/HIO₃ system. A similar approach could be adapted for 2-mercaptopropiophenone, with careful consideration of the thiol's sensitivity to oxidation.

Another approach involves the use of molecular iodine in combination with an oxidizing agent like hydrogen peroxide, which can provide an efficient and green method for the iodination of aryl alkyl ketones researchgate.net. The regioselectivity of such reactions can be influenced by the substituents on the aromatic ring.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgchem-station.comorganic-chemistry.org This technique relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then be quenched with an electrophile, such as iodine, to introduce the desired substituent with high precision. wikipedia.orgbaranlab.org

For the synthesis of the target molecule, a plausible strategy would involve starting with a propiophenone derivative bearing a suitable DMG at the 2-position. For example, a methoxy (B1213986) group or a tertiary amine can serve as effective DMGs. wikipedia.org The general principle involves the interaction of the DMG with an alkyllithium reagent, like n-butyllithium, leading to the formation of an ortho-lithiated intermediate. wikipedia.org This intermediate is then reacted with an iodine source, such as molecular iodine (I₂), to yield the ortho-iodinated product.

A general representation of this process is shown below:

Scheme 1: General Principle of Directed Ortho-MetalationAn aromatic compound with a directing metalation group (DMG) reacts with an alkyllithium reagent to form an intermediate where the lithium coordinates to the DMG. This facilitates the deprotonation of the ortho-position, creating an aryllithium species. Subsequent reaction with an electrophile (E+) leads to the ortho-substituted product.

The strength of the DMG and the reaction conditions, including the choice of alkyllithium base and solvent, are crucial for the success of DoM. baranlab.orguwindsor.ca

Post-Functionalization Incorporation of the Mercapto Moiety

Once the iodinated phenylpropanone framework is established, the next critical step is the introduction of the mercapto group at the 2-position.

The formation of a carbon-sulfur bond can be achieved through various cross-coupling reactions. While palladium-catalyzed reactions are common for C-S bond formation researchgate.net, copper-catalyzed methods offer a milder and often more economical alternative. organic-chemistry.org A protocol utilizing a catalytic amount of copper(I) iodide (CuI) can effectively couple aryl iodides with thiols to form diaryl sulfides. organic-chemistry.orguu.nl This approach could be adapted to introduce the mercapto group by using a protected thiol equivalent or a reagent that can be readily converted to a thiol.

Recent advances in iodine-promoted C-S bond formation have also emerged as an environmentally benign and cost-effective strategy. nih.gov These methods often proceed under mild conditions with good regioselectivity. nih.gov

Nucleophilic aromatic substitution (SNAr) is a viable method for introducing a thiol group onto an activated aromatic ring. acsgcipr.org The reaction involves the displacement of a leaving group, such as a halide, by a nucleophile. acsgcipr.org For the synthesis of this compound, a precursor such as 1-(2,4-diiodophenyl)propan-1-one could potentially undergo selective SNAr at the 2-position. The presence of the electron-withdrawing propanoyl group can activate the ring towards nucleophilic attack.

The reaction between heteroaryl halides and thiols has been shown to proceed smoothly in the presence of a base like potassium carbonate. nih.govbohrium.comacs.org For electron-rich systems, an additional electron-withdrawing group, such as a keto group, is often required for the reaction to proceed efficiently. nih.govacs.org This suggests that a similar reaction could be feasible for di-iodinated phenyl ketones.

| Substrate | Nucleophile | Base | Solvent | Conditions | Product | Reference |

| Heteroaryl Halide (Cl, Br) | Thiol | K₂CO₃ | DMAc | rt-100 °C | Heteroaryl Thioether | nih.gov |

This table illustrates the general conditions for SNAr reactions with thiols on heteroaryl halides, which can provide a basis for developing a similar protocol for the target dihalo-aromatic ketone.

Ketone Formation Methodologies on Halogenated Thiophenols

The introduction of the propan-1-one side chain onto the halogenated thiophenol ring is a critical step in the synthesis. This can be achieved through several methods, primarily involving the formation of a new carbon-carbon bond between the aromatic ring and an acyl group.

Friedel-Crafts acylation is a classic and widely used method for forming aryl ketones. wikipedia.org This electrophilic aromatic substitution reaction involves treating an aromatic compound with an acylating agent, such as an acyl chloride or acid anhydride (B1165640), in the presence of a Lewis acid catalyst. wikipedia.org

In the context of synthesizing this compound, a halogenated thiophenol derivative would be acylated with propanoyl chloride or propanoic anhydride. The choice of Lewis acid catalyst is crucial. While aluminum chloride (AlCl₃) is a common catalyst, its strong interaction with the sulfur atom of the thiol group can lead to catalyst deactivation and undesirable side reactions. google.com In such cases, alternative catalysts like zinc halides (e.g., ZnCl₂) may be more effective, as they have been shown to be successful in the acylation of sulfur-containing heterocycles like thiophene (B33073) with smaller, catalytic amounts being required. google.com The reaction typically requires stoichiometric amounts of the catalyst because the product ketone can form a stable complex with the Lewis acid. wikipedia.org

Greener alternatives to traditional Friedel-Crafts acylation are being developed to minimize waste and avoid halogenated or metallic components. acs.orgresearchgate.net One such approach utilizes methanesulfonic anhydride as a promoter for the acylation reaction using carboxylic acids directly, offering a more environmentally friendly route. acs.orgresearchgate.net

Table 1: Comparison of Catalysts for Friedel-Crafts Acylation

| Catalyst | Advantages | Disadvantages | Citations |

|---|---|---|---|

| Aluminum Chloride (AlCl₃) | High reactivity, widely used. | Stoichiometric amounts often needed; can be deactivated by sulfur compounds; moisture sensitive. | wikipedia.orggoogle.com |

| Zinc Chloride (ZnCl₂) | Milder catalyst; may require only catalytic amounts; more compatible with sulfur-containing substrates. | Generally less reactive than AlCl₃. | google.com |

| Methanesulfonic Anhydride | Metal- and halogen-free; promotes reaction with carboxylic acids; produces minimal waste. | May require higher temperatures. | acs.orgresearchgate.net |

Transition metal-catalyzed carbonylation reactions provide a powerful alternative to classical methods like Friedel-Crafts acylation. These reactions often proceed under milder conditions and can exhibit high functional group tolerance. The synthesis of aryl ketones can be achieved by coupling aryl halides with a carbon monoxide (CO) source and a suitable organometallic reagent.

Palladium-catalyzed carbonylative cross-coupling reactions are particularly prominent. In a potential synthetic route, an iodo-substituted aryl thiol derivative could be coupled with an organometallic reagent in the presence of a palladium catalyst and carbon monoxide. However, the direct use of CO gas can be hazardous due to its toxicity and flammability. rsc.org Consequently, CO surrogates, which release CO in situ, have been developed to enhance safety and convenience. rsc.org These surrogates include aldehydes, formate (B1220265) esters, and formamides. rsc.org

The synthesis of aryl thiols and their derivatives has benefited significantly from transition metal catalysis, although sulfur was traditionally considered a poison for many catalysts. beilstein-journals.org Modern methods have overcome many of these limitations, enabling efficient C-S bond formation and subsequent functionalization. beilstein-journals.orgbeilstein-journals.org

Green Chemistry and Sustainable Synthesis Paradigms in the Context of the Compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In the synthesis of complex molecules like this compound, applying these principles can lead to more sustainable and efficient manufacturing.

Key areas for implementing green chemistry include:

Catalysis: Using non-toxic, reusable catalysts instead of stoichiometric reagents is a cornerstone of green chemistry. mdpi.com This is relevant in both Friedel-Crafts acylation (e.g., using solid acids) and transition metal-catalyzed reactions. wikipedia.orgacs.org

Solvent Choice: Replacing hazardous organic solvents with greener alternatives like water, bio-based solvents (e.g., ethyl lactate), or even performing reactions under solvent-free conditions can significantly reduce environmental impact. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Carbonylative approaches, for example, can be highly atom-economical.

Alternative Energy Sources: Utilizing methods like photochemical or electrochemical synthesis can lead to milder reaction conditions and unique reactivity, often avoiding harsh reagents. nih.govsemanticscholar.orgnih.gov For example, a photochemical approach for the carboxylation of aryl thiols using CO₂ has been reported, showcasing a green method for C-C bond formation. nih.gov Similarly, simple and environmentally friendly photochemical protocols have been developed for the oxidation of thiols to disulfides, bypassing the need for transition metal complexes. semanticscholar.org

By integrating these sustainable paradigms, the synthesis of this compound and its analogues can be made more efficient, safer, and environmentally benign.

Organocatalytic Approaches in Aryl Iodination and C-S Bond Formation

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry, complementing metal-based catalysis. acs.org For the synthesis of iodinated and sulfur-containing aromatic compounds, organocatalytic methods provide mild and highly selective pathways.

One notable organocatalytic method for aryl iodination involves the use of thiourea-based catalysts. organic-chemistry.orgorganic-chemistry.org A study by Schreiner and colleagues demonstrated a mild and selective iodination of activated aromatic compounds using 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) as the iodine source. organic-chemistry.org The reaction is catalyzed by thiourea (B124793) in acetonitrile (B52724) and is applicable to a wide range of aromatic substrates with varying electronic and steric properties. organic-chemistry.orgorganic-chemistry.org The proposed mechanism suggests that the sulfur atom of the thiourea catalyst acts as a nucleophile, activating the DIH for iodine transfer, a process facilitated by hydrogen bonding. organic-chemistry.org This method is characterized by its high regioselectivity and excellent yields. organic-chemistry.orgorganic-chemistry.org

For the construction of the carbon-sulfur bond, organocatalysis offers several strategies, including sulfa-Michael additions and substitution reactions. acs.orgnih.gov The sulfa-Michael addition, which involves the 1,4-addition of a sulfur nucleophile to an unsaturated acceptor, is a common and effective method for C–S bond formation catalyzed by organocatalysts like Lewis bases and amines. acs.org These reactions can often be performed with a high degree of enantioselectivity. acs.org

A potential synthetic route to this compound using these approaches could involve the initial organocatalytic iodination of a suitable 2-mercaptophenylpropan-1-one precursor.

Table 1: Organocatalytic Iodination of Activated Arenes with DIH and Thiourea Catalyst

| Entry | Substrate | Catalyst (mol%) | Time (min) | Yield (%) | Citation |

| 1 | Anisole | Thiourea (20) | 10 | 98 | organic-chemistry.org |

| 2 | 1,3-Dimethoxybenzene | Thiourea (20) | 5 | 99 | organic-chemistry.org |

| 3 | N,N-Dimethylaniline | Thiourea (20) | 10 | 95 | organic-chemistry.org |

| 4 | Phenol | Thiourea (20) | 15 | 92 | organic-chemistry.org |

Visible-Light Photoredox Catalysis for Carbon-Sulfur Bond Construction

Visible-light photoredox catalysis has become a prominent strategy in organic synthesis, allowing for the formation of challenging bonds under exceptionally mild conditions. semanticscholar.org This technique uses a photocatalyst, which can be a transition metal complex or an organic dye, that absorbs visible light to initiate a single-electron transfer (SET) process, generating highly reactive radical intermediates. semanticscholar.orgbeilstein-journals.org

For C–S bond construction, organocatalytic photoredox systems are particularly attractive as they avoid potentially toxic and expensive heavy metals. sci-hub.se Eosin Y, an inexpensive and readily available organic dye, has been successfully employed as a photocatalyst for the synthesis of aryl sulfides. sci-hub.senih.gov One approach involves the reaction of arenediazonium salts with thiols or disulfides. beilstein-journals.org Upon irradiation with visible light, the excited Eosin Y reduces the diazonium salt to form an aryl radical, which then reacts with the sulfur source to forge the C–S bond. beilstein-journals.orgsci-hub.seresearchgate.net This method is valued for its operational simplicity, broad substrate scope, and tolerance of various functional groups. nih.gov

Another strategy involves the direct C-H functionalization of arenes. While many of these systems utilize iridium or ruthenium catalysts, the principles can inform the development of fully organocatalytic variants. These reactions typically proceed via the generation of a thiyl radical, which then engages in a cross-coupling reaction. beilstein-journals.org The application of these photoredox methods could be envisioned for the direct introduction of a mercapto or thioether group onto a pre-iodinated phenylpropanone scaffold.

Table 2: Eosin Y-Catalyzed Photoredox C-S Bond Formation

| Entry | Aryl Source | Sulfur Source | Light Source | Yield (%) | Citation |

| 1 | 4-Methoxybenzenediazonium | Diphenyl disulfide | Green LED | 90 | beilstein-journals.orgresearchgate.net |

| 2 | N-Tosylhydrazone | Thiophenol | Visible Light | 95 | sci-hub.senih.gov |

| 3 | Benzenediazonium tetrafluoroborate | 4-Methylthiophenol | Green LED | 85 | beilstein-journals.org |

Metal-Free Synthetic Transformations

The development of metal-free synthetic methods is a central goal in green chemistry, aiming to reduce reliance on toxic and costly transition metals. These transformations encompass a broad range of reactions that proceed thermally, photochemically without a dedicated photocatalyst, or with the use of non-metallic reagents and catalysts.

For the synthesis of aryl iodides, several metal-free protocols have been established as alternatives to classical methods. One such approach is the conversion of anilines to aryl iodides without the need for metal catalysts, proceeding through a Sandmeyer-type reaction that uses reagents like diiodomethane. acs.orgnih.gov Another powerful method involves the reaction of arylhydrazines with molecular iodine, which serves as both the oxidant and the iodine source to generate the corresponding aryl iodide in good to excellent yields. acs.org Additionally, photo-induced, metal-free C–S cross-coupling of aryl iodides and disulfides has been developed, providing an efficient synthesis of aryl sulfides at room temperature without an external photosensitizer. frontiersin.org

The formation of C–S bonds can also be achieved under metal-free conditions. For instance, the coupling of arylboronic acids with disulfides can proceed without a metal catalyst, offering a direct route to aryl sulfides. While many C-C bond forming reactions using boronic acids have been reported, the principle extends to C-heteroatom bonds. rsc.orgwhiterose.ac.ukcapes.gov.br These methods, which avoid transition metals entirely, are highly desirable for synthesizing complex molecules like this compound, ensuring high purity and simplifying product isolation.

Table 3: Examples of Metal-Free Transformations for Aryl Iodination and C-S Bond Formation

| Transformation | Reactants | Reagents/Conditions | Product Type | Citation |

| Aryl Iodination | Aniline derivative | t-BuONO, Diiodomethane | Aryl iodide | acs.orgnih.gov |

| Aryl Iodination | Arylhydrazine hydrochloride | Iodine, DMSO, 60 °C | Aryl iodide | acs.org |

| C-S Bond Formation | Aryl iodide, Diphenyl disulfide | K3PO4, UV light | Diaryl sulfide | frontiersin.org |

Transformations Involving the Aryl Iodide Moiety

The carbon-iodine bond in this compound is the primary site for transformations that aim to build more complex molecular architectures. This section explores advanced synthetic methodologies that leverage the reactivity of this functional group.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the aryl iodide in this compound in these transformations is of significant interest.

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a cornerstone of modern organic synthesis. libretexts.org For a substrate like this compound, the reaction with an arylboronic acid would yield a biaryl structure. The presence of the ortho-mercapto group can be a challenge, as thiols are known to poison palladium catalysts. However, with the appropriate choice of ligands and reaction conditions, this transformation is feasible. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can often overcome catalyst deactivation. nih.gov Carbonylative Suzuki-Miyaura couplings of sterically hindered ortho-disubstituted aryl iodides have been reported to provide biaryl ketones in good yields, suggesting that the propan-1-one group is compatible with these conditions. magtech.com.cnnih.gov

The Negishi coupling, which utilizes an organozinc reagent, is another powerful C-C bond-forming reaction. wikipedia.org Organozinc reagents are generally more reactive than their organoboron counterparts, which can sometimes lead to higher yields and milder reaction conditions. The functional group tolerance of the Negishi coupling is broad, and it has been successfully applied to ortho-substituted aryl iodides. nih.gov The choice of palladium or nickel catalyst and the appropriate ligand are crucial for a successful outcome, especially in the presence of the potentially interfering thiol group.

Table 1: Representative Conditions for Suzuki-Miyaura and Negishi Coupling of Aryl Iodides This table presents data from analogous reactions, as specific data for this compound is not available in the cited literature.

| Coupling Reaction | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref. |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-95 | nih.gov |

| Negishi | Pd₂(dba)₃ | SPhos | - | THF | 65 | 70-90 | nih.gov |

| Carbonylative Suzuki | PEPPSI-IPr | - | K₂CO₃ | Toluene | 80 | 75-95 | nih.gov |

The Stille coupling involves the reaction of an organostannane with an organic halide. While effective, the toxicity of organotin compounds has led to a decrease in their use. libretexts.org Nevertheless, for complex syntheses, the Stille reaction remains a valuable tool. The reaction is generally tolerant of a wide range of functional groups, and successful couplings of aryl iodides with alkynylstannanes have been reported. researchgate.net

The Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, is of paramount importance for the synthesis of arylalkynes and conjugated enynes. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. nih.gov The presence of a free thiol, as in this compound, could potentially interfere with the copper catalyst. However, copper-free Sonogashira protocols have been developed, which could be advantageous for this substrate. nih.gov The reactivity order of aryl halides in Sonogashira coupling is I > Br > Cl, making the aryl iodide of the target molecule highly suitable for this transformation. wikipedia.org

Table 2: Illustrative Conditions for Stille and Sonogashira Coupling Reactions This table presents data from analogous reactions, as specific data for this compound is not available in the cited literature.

| Coupling Reaction | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Ref. |

|---|---|---|---|---|---|---|---|

| Stille | PdCl₂(PPh₃)₂ | - | - | Toluene | 110 | 80-95 | nih.gov |

| Sonogashira (Cu-catalyzed) | Pd(PPh₃)₄ | CuI | Et₃N | DMF | RT | 90-98 | wikipedia.orglibretexts.org |

| Sonogashira (Cu-free) | Pd(OAc)₂ | - | TBAF | Dioxane | 100 | 85-95 | nih.gov |

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are widely used for the formation of carbon-heteroatom bonds, such as C-N and C-O bonds. nih.gov For this compound, these reactions would allow for the introduction of amine or ether functionalities at the 4-position of the benzene (B151609) ring. These reactions typically require a copper catalyst, a ligand (often a diamine or an amino acid), and a base. The use of copper catalysis is advantageous due to the lower cost and toxicity of copper compared to palladium. nih.govorganic-chemistry.org The reaction conditions are generally tolerant of various functional groups, including ketones. organic-chemistry.org

Table 3: General Conditions for Copper-Catalyzed C-N and C-O Bond Formation This table presents data from analogous reactions, as specific data for this compound is not available in the cited literature.

| Bond Formation | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref. |

|---|---|---|---|---|---|---|---|

| C-N Coupling | CuI | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 110 | 80-95 | nih.gov |

| C-O Coupling | CuI | L-Proline | K₂CO₃ | DMSO | 90 | 75-90 | nih.gov |

| Ligand-free C-N | Cu(OAc)₂ | - | - | CH₂Cl₂ | 40 | 70-85 | organic-chemistry.orgnih.gov |

The iodine atom in this compound can be oxidized to a higher valence state, typically +3 (iodane) or +5 (iodinane), to form hypervalent iodine reagents. These reagents are valuable in organic synthesis as they are non-toxic, easy to handle, and exhibit powerful oxidizing properties. semanticscholar.orgnih.govarkat-usa.orgresearchgate.net The presence of the ortho-mercapto and propanone groups is expected to influence the stability and reactivity of the resulting hypervalent iodine species through intramolecular coordination. arkat-usa.org

Hypervalent iodine(III) reagents derived from this compound can act as excellent electrophiles and group transfer agents. nih.gov For example, oxidation of the aryl iodide with reagents like peracetic acid in the presence of acetic anhydride would likely form a diacetoxyiodane. This species can then be used to transfer an acetoxy group to a nucleophile. Similarly, other functional groups can be introduced by varying the oxidizing conditions and the ligands on the iodine center. nih.gov These reagents are particularly useful for the functionalization of alkenes, carbonyl compounds, and arenes. nih.govchemrxiv.org The intramolecular coordination from the ortho-thiol or ketone oxygen could potentially modulate the electrophilicity of the iodine center and influence the outcome of these group transfer reactions. nih.govresearchgate.net

Table 4: Examples of Oxidative Functionalizations using Hypervalent Iodine Reagents This table presents data from analogous reactions, as specific data for this compound is not available in the cited literature.

| Transformation | Hypervalent Iodine Reagent | Substrate | Product | Yield (%) | Ref. |

|---|---|---|---|---|---|

| α-Acetoxylation of Ketones | PhI(OAc)₂ | Cyclohexanone | 2-Acetoxychclohexanone | 85-95 | nih.gov |

| Olefin Difunctionalization | PhI(OAc)₂/NaN₃ | Styrene | 1-Azido-2-acetoxy-1-phenylethane | 70-85 | nih.gov |

| Aryl Group Transfer | [Ar₂I]BF₄ | Phenol | Diaryl ether | 80-95 | nih.govdiva-portal.org |

Hypervalent Iodine Chemistry and Oxidative Functionalizations

Mechanistic Interrogations of Hypervalent Iodine-Mediated Processes

The iodine atom in this compound serves as a reactive center for oxidative transformations, enabling the formation of hypervalent iodine compounds. wikipedia.orgprinceton.edu These species, often referred to as iodanes, feature an iodine atom in a higher-than-normal oxidation state, typically +3 (λ³-iodanes) or +5 (λ⁵-iodanes). princeton.edu The high reactivity of these compounds stems from the favorable reduction of the hypervalent iodine back to its normal monovalent state, making iodobenzene (B50100) derivatives excellent leaving groups. princeton.edunih.gov

The process is initiated by the oxidation of the aryl iodide moiety. wikipedia.orgnih.gov This can be achieved using various strong oxidizing agents, such as peracids or oxone, to generate hypervalent iodine(III) intermediates in situ. wikipedia.orgnih.gov These intermediates, for instance, an aryliodine(III) diacetate, can be formed and subsequently used in a variety of synthetic transformations. wikipedia.org The general mechanism involves the initial oxidation of the iodine atom, followed by ligand exchange with a nucleophile and subsequent reductive elimination to form a new bond, regenerating the aryl iodide. princeton.edu The versatility of hypervalent iodine reagents allows them to mediate a wide range of reactions, including oxidative functionalization of carbonyl compounds and oxidative rearrangements. wikipedia.orgrsc.org The development of methods using a catalytic amount of an aryl iodide, which is regenerated in situ by a stoichiometric oxidant, represents a greener and more atom-economical approach to these transformations. nih.govresearchgate.net

Table 1: Potential Hypervalent Iodine Reagents and Their Applications

| Hypervalent Iodine Reagent (Derived from Parent Compound) | Typical Oxidizing Agent for Formation | Potential Synthetic Application | Mechanism Hallmark |

|---|---|---|---|

| ArI(OAc)₂ (Diacetate) | Peracetic acid | α-Acetoxylation of ketones | Ligand exchange with enolate, reductive elimination |

| ArI(OH)(OTs) (Koser's Reagent analogue) | m-CPBA, p-TsOH·H₂O | α-Tosyloxylation of ketones | Electrophilic attack on enol/enolate |

| ArIO (Iodosylarene) | Hydrolysis of ArI(OAc)₂ | Oxidation of alcohols and sulfides | Oxygen transfer |

| ArIO₂ (Ioxyarene) | Disproportionation of ArIO or direct oxidation | Benzylic C-H oxidation | Radical or ionic pathways |

Nucleophilic Substitution Reactions at the Iodine Center

Direct nucleophilic aromatic substitution on the carbon atom bearing the iodine in this compound is generally unfavorable. However, the iodine center itself can be rendered susceptible to nucleophilic attack through activation, most notably via the formation of diaryliodonium salts. wikipedia.org These salts, with the general structure [Ar-I⁺-Ar']X⁻, possess a T-shaped geometry and are significantly more reactive towards nucleophiles than their parent aryl iodides. wikipedia.org

The synthesis of diaryliodonium salts typically involves the oxidation of the aryl iodide to a hypervalent iodine(III) species, which then couples with another arene molecule. nih.gov Once formed, these salts can react with a wide range of nucleophiles, including halides, cyanides, and thiolates, to transfer one of the aryl groups. This reactivity is often exploited in transition-metal-catalyzed cross-coupling reactions, where the diaryliodonium salt acts as an electrophilic aryl source. researchgate.net In the absence of a metal catalyst, strong nucleophiles can directly attack the iodine center, leading to ligand coupling and the formation of the arylated nucleophile and an aryl iodide molecule. Another related concept is the formation of a halonium ion, a three-membered cyclic intermediate formed in the electrophilic addition of halogens to alkenes. chemistrysteps.commasterorganicchemistry.comyoutube.com While typically associated with alkenes, the principle of a positively charged, bridged iodine species highlights the electrophilic potential of iodine under certain reaction conditions. wikipedia.orgchemistrysteps.com

Table 2: Nucleophilic Substitution with Activated Diaryliodonium Salts

| Nucleophile | Expected Product Type | Reaction Conditions |

|---|---|---|

| CN⁻ (Cyanide) | Aryl Nitrile | Transition metal catalysis (e.g., CuCN) |

| R-S⁻ (Thiolate) | Diaryl Sulfide | Base, often with Cu catalyst |

| R₂NH (Amine) | Aryl Amine | Transition metal catalysis (e.g., Pd, Cu) |

| I⁻ (Iodide) | Aryl Iodide (Exchange) | Finkelstein-type conditions |

Reactions and Transformations of the Mercapto (-SH) Group

Thiol-Ene and Thiol-Yne Addition Reactions

The mercapto (-SH) group of this compound imparts reactivity towards unsaturated carbon-carbon bonds through thiol-ene and thiol-yne reactions. These reactions involve the addition of the S-H bond across an alkene ('ene') or alkyne ('yne') to form a thioether. wikipedia.org Regarded as a prime example of "click chemistry," this transformation is characterized by high efficiency, rapid reaction rates, high yields, and stereoselectivity. wikipedia.orgalfa-chemistry.com The reaction typically proceeds via an anti-Markovnikov addition, where the sulfur atom attaches to the less substituted carbon of the double or triple bond. wikipedia.orgacsgcipr.org

Radical-Mediated Hydrothiolation Pathways

The most common mechanism for the thiol-ene reaction is a free-radical chain process. wikipedia.orgalfa-chemistry.com This pathway can be initiated by thermal decomposition of a radical initiator or by UV irradiation. wikipedia.orgresearchgate.net The mechanism consists of three key stages:

Initiation: A radical initiator abstracts the hydrogen atom from the thiol group of this compound, generating a reactive thiyl radical (Ar-S•). wikipedia.orgacsgcipr.org

Propagation: The thiyl radical adds to an alkene, forming a carbon-centered radical intermediate. wikipedia.orgresearchgate.net This radical then abstracts a hydrogen atom from another thiol molecule, yielding the final thioether product and regenerating the thiyl radical, which continues the chain reaction. wikipedia.orgresearchgate.net

Termination: The reaction ceases when two radicals combine. researchgate.net

This radical-mediated pathway is highly effective for the anti-Markovnikov hydrothiolation of a wide range of alkenes and alkynes. acsgcipr.orgresearchgate.net

Table 3: Radical-Mediated Thiol-Ene Reactions

| Unsaturated Substrate | Initiator | Expected Thioether Product Structure |

|---|---|---|

| Styrene | AIBN (Azobisisobutyronitrile), heat | Anti-Markovnikov adduct: Ar-S-CH₂-CH₂-Ph |

| 1-Octene | Benzoyl Peroxide, heat | Anti-Markovnikov adduct: Ar-S-(CH₂)₇-CH₃ |

| Methyl Acrylate | UV light | Anti-Markovnikov adduct: Ar-S-CH₂-CH₂-COOCH₃ |

| 1-Hexyne | AIBN, heat | (E/Z)-Vinyl Sulfide (mono-addition) or bis-Sulfide (di-addition) |

Photoinitiated and Organocatalyzed Thiol-Ene Processes

To circumvent the need for potentially harsh thermal conditions or stoichiometric radical initiators, photoinitiated and organocatalyzed methods have been developed. rsc.orgresearchgate.net Visible-light photoredox catalysis provides a mild and efficient means to generate the crucial thiyl radical. nih.govrsc.org In this process, a photocatalyst (such as Ru(bpy)₃Cl₂ or an organic dye) absorbs visible light, becomes electronically excited, and then oxidizes the thiol to a radical cation, which deprotonates to form the thiyl radical. rsc.orgresearchgate.net

Metal-free organocatalysis offers another sustainable alternative. researchgate.netorganic-chemistry.org Catalysts like phenylglyoxylic acid or acridine (B1665455) orange can initiate the radical chain reaction upon irradiation with visible or UV light. researchgate.netorganic-chemistry.org These methods are often initiated by a proton-coupled electron transfer (PCET) process within a complex formed between the thiol and the catalyst. organic-chemistry.org These photo- and organocatalytic approaches are highly valued for their mild reaction conditions, compatibility with a broad range of functional groups, and reduced environmental impact. rsc.orgnih.gov

Table 4: Comparison of Initiation Methods for Thiol-Ene Reactions

| Initiation Method | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Thermal Initiation | High temperature (60-100 °C), radical initiator (e.g., AIBN) | Simple setup | Requires high temperatures, potential for side reactions |

| UV Photoinitiation | UV light (e.g., 365 nm), photoinitiator (e.g., DMPA) | Fast reaction rates, room temperature | Requires specific UV equipment, potential for substrate damage |

| Visible-Light Photocatalysis | Visible light (e.g., blue LEDs), photocatalyst (e.g., Ru/Ir complexes, organic dyes) | Very mild conditions, high functional group tolerance, uses low-energy light | Catalyst can be expensive or require removal |

| Organocatalysis | Visible/UV light, metal-free catalyst (e.g., phenylglyoxylic acid) | Metal-free, sustainable, mild conditions | May have lower efficiency for some substrates |

Controlled Oxidation Pathways to Sulfenic, Sulfinic, and Sulfonic Acid Derivatives

The mercapto group of this compound can undergo controlled oxidation to yield a series of sulfur-containing functional groups with progressively higher oxidation states. researchgate.net This sequence typically proceeds from the thiol (-SH) to a sulfenic acid (-SOH), then to a sulfinic acid (-SO₂H), and finally to a sulfonic acid (-SO₃H). nih.gov

The initial one-step oxidation of the thiol, often using a mild oxidant like hydrogen peroxide (H₂O₂), produces a sulfenic acid. tandfonline.comnih.gov Sulfenic acids are generally highly reactive and transient intermediates that can readily dimerize to form thiosulfinates or react with another thiol to form a disulfide. acs.orgnih.gov However, their existence as key intermediates in thiol oxidation is well-established. nih.govlookchem.com

Further oxidation of the sulfenic acid, or direct two-step oxidation of the thiol with a stronger oxidizing agent, yields the more stable sulfinic acid. nih.govacs.org This species is a crucial intermediate in cellular redox processes and synthetic chemistry. nih.gov Finally, vigorous oxidation leads to the formation of the highly stable and water-soluble sulfonic acid. researchgate.net The choice of oxidant and reaction conditions is critical for selectively stopping the oxidation at the desired stage. acs.org

Table 5: Stepwise Oxidation of the Mercapto Group

| Sulfur Functional Group | Oxidation State of Sulfur | Typical Oxidizing Reagent(s) | Key Characteristics |

|---|---|---|---|

| Thiol (-SH) | -2 | - | Starting material, nucleophilic |

| Sulfenic Acid (-SOH) | 0 | H₂O₂, mild peracids | Highly reactive, transient intermediate |

| Sulfinic Acid (-SO₂H) | +2 | Excess H₂O₂, m-CPBA | Relatively stable, isolable |

| Sulfonic Acid (-SO₃H) | +4 | KMnO₄, strong oxidizing conditions | Highly stable, strongly acidic |

Metal Coordination Chemistry and its Influence on Reactivity

The presence of sulfur and oxygen donor atoms in this compound facilitates its participation in metal coordination chemistry, forming a variety of metal complexes. nih.govlibretexts.orgyoutube.com The coordination of this ligand to a metal center can significantly alter its reactivity profile. The formation of metal-ligand bonds can influence the electron density at various positions within the molecule, thereby activating or deactivating specific functional groups towards certain reactions.

Transition metals, in particular, are known to form stable complexes with ligands containing sulfur and oxygen donors. researchgate.net In the context of this compound, the thiol group and the carbonyl oxygen can act as coordination sites. The specific coordination mode (e.g., monodentate, bidentate) will depend on the metal ion, its oxidation state, and the reaction conditions. youtube.comyoutube.com

The coordination number and geometry of the resulting complex are dictated by the size and electronic properties of the metal ion and the ligand. libretexts.org Common geometries for metal complexes include tetrahedral, square planar, and octahedral. libretexts.org

The formation of a metal complex can influence the reactivity of the organic ligand in several ways:

Activation of the Carbonyl Group: Coordination of the carbonyl oxygen to a Lewis acidic metal center can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov

Modification of Thiol Reactivity: The coordination of the thiol group to a metal can alter its nucleophilicity and acidity. This can be exploited to control the outcome of reactions involving the sulfur atom.

Stereochemical Control: Chiral metal complexes can be used to induce stereoselectivity in reactions occurring on the coordinated ligand.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Description | Potential Metal Ions |

| Monodentate (S-donor) | The ligand coordinates to the metal center through the sulfur atom of the thiol group. | Soft metal ions like Ag(I), Hg(II) |

| Monodentate (O-donor) | The ligand coordinates to the metal center through the oxygen atom of the carbonyl group. | Hard metal ions like Fe(III), Al(III) |

| Bidentate (S,O-chelation) | The ligand forms a chelate ring by coordinating to the metal center through both the sulfur and oxygen atoms. | Transition metals like Ni(II), Cu(II), Pd(II) |

Alkylation and Arylation Reactions of the Thiol Functionality

The thiol group in this compound is a versatile functional group that can readily undergo alkylation and arylation reactions. These reactions are important for the synthesis of a wide range of derivatives with modified properties.

Alkylation:

The alkylation of the thiol group typically proceeds via an SN2 mechanism, where the thiolate anion acts as a nucleophile. libretexts.org The reaction is usually carried out in the presence of a base to deprotonate the thiol and generate the more nucleophilic thiolate.

Base: A variety of bases can be used, ranging from weaker bases like carbonates to stronger bases like alkoxides or sodium hydride, depending on the acidity of the thiol and the reactivity of the alkylating agent.

Alkylating Agent: Primary and secondary alkyl halides are commonly used as electrophiles. chemistrysteps.com Tertiary alkyl halides are generally not suitable due to the potential for competing elimination reactions.

Arylation:

The arylation of thiols can be achieved through several methods, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution: This method is generally limited to aryl halides that are activated by electron-withdrawing groups.

Metal-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful methods for the formation of carbon-sulfur bonds. These reactions offer a broad substrate scope and good functional group tolerance.

Table 2: Representative Alkylation and Arylation Reactions of the Thiol Group

| Reaction Type | Reagents | Product Type |

| Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Thioether |

| Arylation | Aryl halide (e.g., C₆H₅Br), Palladium catalyst, Ligand, Base | Aryl thioether |

Reactivity of the Propan-1-one (Ketone) Moiety

Alpha-Functionalization Strategies (e.g., α-alkylation)

The propan-1-one moiety of this compound possesses acidic α-hydrogens, which can be removed by a strong base to form an enolate. masterorganicchemistry.com This enolate is a powerful nucleophile and can react with various electrophiles, leading to the formation of α-functionalized products. mnstate.edu

α-Alkylation:

The α-alkylation of ketones is a fundamental carbon-carbon bond-forming reaction. youtube.com It involves the reaction of an enolate with an alkyl halide. libretexts.org

Base Selection: The choice of base is crucial for the success of the reaction. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible formation of the enolate. youtube.com

Regioselectivity: For unsymmetrical ketones, the use of different bases and reaction conditions can lead to the formation of either the kinetic or thermodynamic enolate, allowing for regioselective alkylation.

Stereoselectivity: The introduction of a new stereocenter at the α-position can be achieved with high stereoselectivity by using chiral auxiliaries or catalysts.

Table 3: Key Reagents in α-Alkylation of Ketones

| Reagent | Role | Example |

| Strong Base | Deprotonation of α-hydrogen to form the enolate | Lithium diisopropylamide (LDA) |

| Alkyl Halide | Electrophile that reacts with the enolate | Methyl iodide (CH₃I) |

| Aprotic Solvent | Solvates the reactants without interfering with the reaction | Tetrahydrofuran (THF) |

Stereoselective Nucleophilic Additions to the Carbonyl Carbon

The carbonyl carbon of the propan-1-one group is electrophilic and susceptible to attack by nucleophiles. The addition of a nucleophile to the carbonyl group can lead to the formation of a new stereocenter. Controlling the stereochemistry of this process is a major focus in organic synthesis. nih.gov

Stereoselective Reduction:

The reduction of the ketone to a secondary alcohol can be achieved with high enantioselectivity using chiral reducing agents or catalysts. wikipedia.orgmdpi.com

Chiral Boron-Based Reagents: Reagents such as the Corey-Bakshi-Shibata (CBS) catalyst are highly effective for the asymmetric reduction of ketones. researchgate.net

Transition Metal Catalysts: Chiral transition metal complexes, particularly those of ruthenium, rhodium, and iridium, are widely used for asymmetric hydrogenation and transfer hydrogenation of ketones. sigmaaldrich.com

Addition of Organometallic Reagents:

The addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to the carbonyl group can also be performed stereoselectively. This can be achieved by using chiral ligands or auxiliaries to control the facial selectivity of the nucleophilic attack.

Chemoselective Reduction and Oxidation Chemistries of the Ketone

The presence of multiple functional groups in this compound necessitates the use of chemoselective reagents for the reduction or oxidation of the ketone moiety without affecting the other functional groups.

Chemoselective Reduction:

The selective reduction of the ketone to a secondary alcohol can be accomplished using a variety of reagents.

Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that can selectively reduce ketones in the presence of less reactive functional groups.

Catalytic Hydrogenation: Catalytic hydrogenation can be used for the reduction of ketones, although it may also reduce other functional groups depending on the catalyst and reaction conditions.

Chemoselective Oxidation:

The oxidation of the ketone is less common but can be achieved under specific conditions. For instance, the Baeyer-Villiger oxidation converts ketones to esters using peroxy acids. The regioselectivity of this reaction is dependent on the migratory aptitude of the groups attached to the carbonyl carbon.

Table 4: Chemoselective Reagents for Ketone Transformations

| Transformation | Reagent | Product |

| Reduction | Sodium borohydride (NaBH₄) | Secondary alcohol |

| Oxidation | Peroxy acid (e.g., m-CPBA) | Ester (Baeyer-Villiger) |

Complex Interplay and Chemoselectivity Among Multiple Functional Groups

The reactivity of this compound is governed by the complex interplay of its three functional groups: the iodo group, the thiol group, and the propan-1-one moiety. The presence of multiple reactive sites raises the issue of chemoselectivity, which is the preferential reaction of one functional group over others.

The outcome of a reaction can be controlled by carefully selecting the reagents, catalysts, and reaction conditions. For example:

Protecting Groups: One or more functional groups can be temporarily protected to allow for the selective transformation of another.

Reagent Control: The choice of reagent can dictate which functional group reacts. For instance, a soft nucleophile will preferentially react with a soft electrophile, and a hard nucleophile with a hard electrophile.

Catalyst Control: Different catalysts can selectively activate different functional groups.

Understanding the relative reactivity of the functional groups is essential for designing synthetic strategies that lead to the desired product with high selectivity.

Regio- and Stereoselective Control in Multi-Substituted Systems

Beyond chemoselectivity, controlling the region and three-dimensional space (regio- and stereoselectivity) of a reaction is critical for synthesizing complex molecules with defined structures.

Regioselectivity

Regioselectivity concerns which position of a molecule will react. In the context of this compound, this could apply to further substitutions on the aromatic ring. The existing substituents—iodo, mercapto, and propanoyl groups—exert directing effects on incoming electrophiles. The mercapto group (and its corresponding thiolate anion) is a strongly activating ortho-, para-director, while the propanoyl group is a deactivating meta-director. The iodo group is a deactivating ortho-, para-director.

Predicting the outcome of an electrophilic aromatic substitution on this molecule is complex due to these competing influences. The position of substitution would likely be governed by a combination of electronic and steric effects, and experimental verification would be necessary. nih.gov For instance, the position ortho to the strongly activating mercapto group (C3) might be favored, but steric hindrance from the adjacent propanoyl group could play a significant role.

Another aspect of regioselectivity involves reactions of the propanoyl group. The presence of two α-protons makes enolate formation possible. Under kinetic control (using a strong, hindered base at low temperature), the less substituted enolate may be formed preferentially, while under thermodynamic control (using a weaker base at higher temperature), the more stable enolate would predominate, although in this specific symmetric case, only one enolate is possible.

Table 2: Predicted Regiochemical Outcome of Electrophilic Aromatic Substitution

| Electrophile | Predicted Major Product Position | Rationale |

| Br₂/FeBr₃ | C5 | The mercapto group is a powerful ortho, para-director, directing to C3 and C5. The propanoyl group is a meta-director, also directing to C5. C5 is sterically more accessible than C3. |

| HNO₃/H₂SO₄ | C5 | Similar directing effects as bromination. |

This table represents predicted outcomes based on general principles of electrophilic aromatic substitution. nih.gov

Stereoselective Control

Stereoselectivity is the preference for the formation of one stereoisomer over another. The propan-1-one moiety in the target molecule is prochiral, meaning it can be converted into a chiral center. The carbonyl carbon is sp²-hybridized and planar. Nucleophilic attack can occur from either face of this plane, potentially leading to a racemic mixture of two enantiomers of the corresponding secondary alcohol.

Achieving stereocontrol in the reduction of this ketone requires the use of chiral reagents or catalysts.

Chiral Reducing Agents: Stoichiometric chiral reducing agents, such as those derived from lithium aluminum hydride (LAH) or sodium borohydride modified with chiral ligands, can selectively deliver a hydride to one face of the ketone. wikipedia.org

Catalytic Asymmetric Reduction: A more efficient approach involves using a catalytic amount of a chiral catalyst with a simple achiral reducing agent (e.g., borane, H₂). rsc.org Well-known systems for this transformation include Corey-Bakshi-Shibata (CBS) reduction using chiral oxazaborolidine catalysts. wikipedia.org Biocatalytic reductions using enzymes (ketoreductases) from various microorganisms are also highly effective for producing chiral alcohols with high enantiomeric excess. nih.govresearchgate.netnih.gov

The ortho-mercapto group could potentially influence the stereochemical outcome by coordinating to the metal center of a catalyst, thereby directing the approach of the reducing agent from a specific face of the carbonyl group.

Table 3: Approaches to Stereoselective Reduction of the Propan-1-one Moiety

| Method | Chiral Source | Expected Outcome |

| CBS Reduction | (S)- or (R)-oxazaborolidine catalyst | Enantioselective formation of the corresponding (S)- or (R)-alcohol |

| Noyori Asymmetric Hydrogenation | Chiral Ru-BINAP catalyst | Enantioselective formation of the corresponding (S)- or (R)-alcohol |

| Biocatalysis | Ketoreductase enzymes | High enantiomeric excess of one alcohol enantiomer |

This table outlines established methods for the asymmetric reduction of prochiral ketones. wikipedia.orgnih.gov

Computational and Theoretical Investigations of 1 4 Iodo 2 Mercaptophenyl Propan 1 One and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in modern chemical research for investigating the electronic structure and properties of molecules. These methods have been successfully applied to a variety of aromatic ketones and iodine-containing compounds, providing a framework for predicting the behavior of 1-(4-iodo-2-mercaptophenyl)propan-1-one. DFT calculations can elucidate the distribution of electrons within a molecule, which is key to understanding its stability, reactivity, and spectroscopic properties.

Analysis of Electronic Structure and Quantum Chemical Descriptors

The electronic structure of a molecule dictates its chemical behavior. DFT calculations are used to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's stability and reactivity; a smaller gap generally implies higher reactivity.

For analogues such as substituted chalcones, DFT studies have been instrumental in calculating various quantum chemical descriptors. researchgate.netmdpi.com These descriptors, including ionization potential, electron affinity, electronegativity, chemical hardness, and softness, provide a quantitative measure of the molecule's reactivity and are derived from the HOMO and LUMO energies. For instance, the molecular electrostatic potential (MEP) map, another product of these calculations, visualizes the charge distribution and helps identify sites susceptible to electrophilic or nucleophilic attack.

Table 1: Representative Quantum Chemical Descriptors for an Analogous Aromatic Ketone

| Descriptor | Value (a.u.) | Significance |

| HOMO Energy | -0.235 | Relates to electron-donating ability |

| LUMO Energy | -0.089 | Relates to electron-accepting ability |

| Energy Gap (ΔE) | 0.146 | Indicator of chemical reactivity |

| Hardness (η) | 0.073 | Resistance to change in electron distribution |

| Softness (S) | 13.69 | Reciprocal of hardness, indicates reactivity |

| Electronegativity (χ) | 0.162 | Tendency to attract electrons |

| Electrophilicity Index (ω) | 0.179 | Measure of electrophilic power |

Note: The data presented are for a representative aromatic ketone and serve as an illustrative example of the types of parameters that would be calculated for this compound.

For this compound, the presence of the iodine atom is expected to significantly influence the electronic properties due to its high polarizability. rsc.org The mercapto group, a potential site for both hydrogen bonding and redox reactions, would also be a key feature in the electronic landscape of the molecule.

Elucidation of Reaction Mechanisms and Transition State Structures

DFT calculations are a powerful tool for mapping out the potential energy surfaces of chemical reactions. This allows for the identification of transition states, which are the high-energy structures that connect reactants and products. By calculating the activation energy—the energy difference between the reactants and the transition state—researchers can predict the feasibility and rate of a reaction.

For instance, in studies of related compounds, DFT has been used to explore reaction pathways such as electrophilic iodination and the reactions of thiol derivatives. researchgate.netmdpi.com These calculations can reveal the step-by-step process of a reaction, including the formation of intermediates and the breaking and forming of bonds. For this compound, computational studies could elucidate the mechanisms of reactions involving the mercapto group, such as oxidation or nucleophilic substitution, as well as reactions at the iodinated aromatic ring. The computational modeling of a Claisen-type rearrangement in a benzyl (B1604629) alkynyl ether, for example, demonstrated how transition state energies could be calculated to predict the feasibility of the reaction. acs.org

Molecular Dynamics Simulations to Predict Conformational Behavior and Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movement of atoms and molecules based on classical mechanics, providing insights into conformational flexibility and intermolecular interactions.

For aromatic compounds, MD simulations can predict how the molecule will fold and interact with its environment, such as a solvent or a biological receptor. researchgate.net In the context of this compound, MD simulations could be used to explore the rotational freedom around the single bonds, predicting the most stable conformations of the propanone side chain relative to the aromatic ring. This is particularly important for understanding how the molecule might bind to a protein or other target. Studies on substituted chalcones have utilized MD simulations to confirm the stability of ligand-protein complexes, providing evidence for potential therapeutic applications. researchgate.netrsc.org

Development of Predictive Models for Structure-Reactivity Relationships

The data generated from quantum chemical calculations can be used to develop quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. nih.govmdpi.com These models establish a mathematical relationship between the structural or electronic properties of a series of compounds and their observed biological activity or physical properties.

By calculating a range of descriptors for a set of molecules with known activities, statistical methods can be employed to build a predictive model. This model can then be used to estimate the activity of new, un-synthesized compounds, thereby guiding synthetic efforts towards more potent analogues. For mercaptan-containing compounds, QSAR studies have been used to correlate quantum topological indices with their properties. researchgate.net The development of a QSAR model for this compound and its derivatives would enable the prediction of their reactivity or potential biological activity based on calculated descriptors, accelerating the discovery of new compounds with desired characteristics.

Advanced Analytical Methodologies for Characterization and Reaction Monitoring

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic methods are indispensable for piecing together the molecular architecture of a compound. By probing the interactions of molecules with electromagnetic radiation, these techniques provide detailed information about the electronic and nuclear environments within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Multi-nuclei, 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information on the chemical environment, connectivity, and spatial relationships of atoms.

For 1-(4-Iodo-2-mercaptophenyl)propan-1-one, ¹H NMR spectroscopy would be expected to show distinct signals for the aromatic and aliphatic protons. The aromatic region would likely display a complex pattern due to the substitution on the benzene (B151609) ring. The proton ortho to the iodine atom would appear as a doublet, while the other two aromatic protons would form an overlapping multiplet. The aliphatic propanoyl group would present a characteristic quartet for the methylene (B1212753) (-CH₂) protons adjacent to the carbonyl group and a triplet for the terminal methyl (-CH₃) protons, arising from spin-spin coupling.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The carbonyl carbon (C=O) is expected to resonate significantly downfield, typically in the 195-205 ppm range. The aromatic carbons would appear between 90-150 ppm, with the carbon atom bonded to the heavy iodine atom showing a characteristically low chemical shift (around 90-100 ppm) due to the heavy-atom effect.

Two-dimensional (2D) NMR techniques are crucial for unambiguous assignment. Correlation Spectroscopy (COSY) would confirm the coupling between the methylene and methyl protons of the propanoyl chain. Heteronuclear techniques such as HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to its directly attached carbon, while HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) couplings, definitively connecting the propanoyl group to the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Technique | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|---|

| -CH₂-CH₃ | ¹H NMR | ~1.1 | Triplet (t) | Coupled to adjacent -CH₂- group. |

| -CH₂-CH₃ | ¹H NMR | ~2.9 | Quartet (q) | Coupled to adjacent -CH₃ group and deshielded by C=O. |

| Ar-H | ¹H NMR | ~7.2-7.8 | Multiplets (m) | Three distinct signals for the aromatic protons. |

| -SH | ¹H NMR | ~3.5-4.5 | Singlet (s) | Position is variable and may exchange with D₂O. |

| -CH₂-CH₃ | ¹³C NMR | ~8-12 | Aliphatic methyl carbon. | |

| -CH₂-CH₃ | ¹³C NMR | ~35-40 | Aliphatic methylene carbon. | |

| Ar-C-I | ¹³C NMR | ~90-95 | Heavy-atom effect from iodine shifts the signal upfield. | |

| Ar-C | ¹³C NMR | ~125-145 | Four distinct signals for the other aromatic carbons. | |

| C=O | ¹³C NMR | ~198-202 | Characteristic ketone carbonyl signal. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition. For this compound (molecular formula C₉H₉IOS), HRMS would be used to confirm the exact mass of the molecular ion.

The calculated monoisotopic mass is 291.9470 Da. An experimental HRMS measurement within a few parts per million (ppm) of this value would provide strong evidence for the proposed molecular formula. Furthermore, the fragmentation pattern in the mass spectrum can offer structural clues. Common fragmentation pathways for this molecule might include cleavage of the C-I bond, the C-S bond, or alpha-cleavage adjacent to the carbonyl group, leading to characteristic fragment ions.

Table 2: Predicted HRMS Data and Major Fragments for this compound

| Ion Formula | Calculated m/z | Description |

|---|---|---|

| [C₉H₉IOS]⁺ | 291.9470 | Molecular Ion [M]⁺ |

| [C₉H₉OS]⁺ | 165.0374 | Fragment from loss of Iodine atom [M-I]⁺ |

| [C₆H₄IS]⁺ | 234.9156 | Fragment from loss of propanoyl group [M-C₃H₅O]⁺ |

| [C₃H₅O]⁺ | 57.0340 | Propanoyl cation |

| [I]⁺ | 126.9045 | Iodine cation |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

In the IR spectrum of this compound, a sharp, intense absorption band corresponding to the carbonyl (C=O) stretch of the ketone would be expected around 1680 cm⁻¹. A weaker absorption for the thiol (S-H) stretch would likely appear near 2550-2600 cm⁻¹. The aromatic ring would exhibit C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. The C-I bond vibration would occur at a much lower frequency, typically below 600 cm⁻¹. Raman spectroscopy would provide complementary information, often showing strong signals for the aromatic ring and C-S bond vibrations.

Table 3: Predicted IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Technique |

|---|---|---|---|

| Aromatic C-H | Stretching | 3050-3100 | IR/Raman |

| Aliphatic C-H | Stretching | 2850-2960 | IR/Raman |

| S-H (Thiol) | Stretching | 2550-2600 | IR (weak) |

| C=O (Ketone) | Stretching | 1670-1690 | IR (strong) |

| Aromatic C=C | Stretching | 1450-1600 | IR/Raman |

| C-S | Stretching | 600-750 | Raman |

| C-I | Stretching | 500-600 | Raman |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.govlibretexts.orgwikipedia.org If a single crystal of this compound of suitable quality can be grown, this technique can provide definitive proof of its structure.

The analysis would yield exact bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR and MS. wikipedia.org It would also reveal the molecule's conformation in the solid state, such as the orientation of the propanoyl group relative to the aromatic ring. Furthermore, crystallographic data would elucidate any significant intermolecular interactions, like hydrogen bonding between the thiol proton and the carbonyl oxygen of a neighboring molecule, or halogen bonding involving the iodine atom, which could influence the crystal packing.

Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are essential for separating components of a mixture, making them vital for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

Gas Chromatography coupled with Sulfur Chemiluminescence Detection (GC/SCD)

Gas Chromatography (GC) is a powerful separation technique for volatile and semi-volatile compounds. When coupled with a Sulfur Chemiluminescence Detector (SCD), it becomes an exceptionally sensitive and selective method for analyzing sulfur-containing compounds. gcms.czhpst.czgcms.cz The SCD provides a linear and equimolar response to sulfur atoms, regardless of the molecular structure of the sulfur compound. gcms.cz

This makes GC/SCD an ideal method for determining the purity of a this compound sample. researchgate.net The high selectivity of the detector means that only the target compound and any sulfur-containing impurities would be observed, simplifying the chromatogram and allowing for accurate quantification even in the presence of non-sulfur-containing solvents or reagents. gcms.czslideshare.net

In a synthetic context, GC/SCD can be used to monitor the reaction's progress. For instance, in a reaction designed to introduce the mercapto group, aliquots of the reaction mixture could be analyzed over time. The disappearance of a sulfur-containing starting material and the concurrent appearance and growth of the product peak would provide a clear and quantitative measure of the reaction's conversion and yield. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the characterization and quantitative analysis of "this compound". Its high resolution and sensitivity make it an indispensable tool for assessing the purity of the final compound and for real-time monitoring of its synthesis. The method is particularly well-suited for separating the target compound from starting materials, intermediates, and potential byproducts, such as disulfide-linked dimers or de-iodinated species.

A common approach for the analysis of this compound involves reverse-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity. studyraid.comsigmaaldrich.comphenomenex.com Given the aromatic and relatively non-polar nature of "this compound", a C18 stationary phase is typically employed, providing excellent retention and separation. studyraid.comnih.gov

The mobile phase generally consists of a polar mixture, often a combination of an aqueous component (water with a pH-modifying additive) and a polar organic solvent like acetonitrile (B52724) or methanol. chromatographyonline.comnih.gov The use of a buffer or an acid, such as formic acid or trifluoroacetic acid, in the aqueous phase is crucial to maintain a consistent pH. This ensures reproducible retention times and sharp peak shapes by keeping the mercapto (-SH) group in a consistent, protonated state, thereby suppressing its ionization. nih.govchromatographyonline.com

Detection is most commonly achieved using an ultraviolet (UV) detector. The conjugated system formed by the aromatic ring and the propan-1-one group allows for strong UV absorbance. studyraid.com A detection wavelength is typically selected near the compound's maximum absorbance (λmax), often in the range of 240-280 nm, to ensure high sensitivity.

Reaction Monitoring Application:

HPLC is highly effective for monitoring the progress of the synthesis of "this compound". By taking aliquots from the reaction mixture at various time points, the consumption of reactants and the formation of the product can be quantified. This allows for precise determination of the reaction endpoint and helps in optimizing reaction conditions to maximize yield and minimize impurity formation.

The following data table illustrates a hypothetical time-course analysis of a reaction producing the target compound, monitored by HPLC. The analysis tracks the disappearance of a key starting material and the appearance of the final product.

| Time (hours) | Starting Material Peak Area (%) | This compound Peak Area (%) | Other Impurities Peak Area (%) |

|---|---|---|---|

| 0 | 98.5 | 0.5 | 1.0 |

| 1 | 65.2 | 33.1 | 1.7 |

| 2 | 31.7 | 65.8 | 2.5 |

| 4 | 5.4 | 91.3 | 3.3 |

| 6 | 0.8 | 95.6 | 3.6 |

| 8 | <0.1 | 96.1 | 3.9 |

Purity Assessment and Method Parameters:

For final product characterization, a validated HPLC method is used to determine purity. A high-resolution column and an optimized gradient elution method can separate the main compound from even closely related impurities. The following table provides a representative set of chromatographic conditions and the results from a purity analysis of a synthesized batch.

| Parameter | Condition |

|---|---|

| Instrument | Agilent 1260 Infinity II or equivalent |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 60% B, increase to 95% B over 15 min, hold for 5 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Retention Time | ~8.2 minutes |

| Assay Purity (%) | 99.6% (by peak area normalization) |

The data generated from such HPLC analyses are fundamental for quality control, ensuring that the synthesized "this compound" meets the required specifications for subsequent research or application.

Synthetic Utility and Future Research Directions of 1 4 Iodo 2 Mercaptophenyl Propan 1 One in Chemical Research

Role as a Versatile Synthetic Building Block

The compound's utility stems from the ability to selectively address each functional group, enabling the stepwise and controlled assembly of target molecules. The aryl iodide is amenable to a vast array of cross-coupling reactions, the thiol group serves as a potent nucleophile for constructing carbon-sulfur bonds, and the propanone side chain can participate in various condensation and functionalization reactions. This multifunctionality makes it an ideal starting material for creating diverse chemical libraries.

A primary application of 1-(4-iodo-2-mercaptophenyl)propan-1-one is in the synthesis of fused sulfur heterocycles, which are prevalent motifs in pharmaceuticals and materials science.

Benzothiophenes: These structures can be synthesized through intramolecular cyclization strategies. The thiol group can be induced to react with the ketone or a derivative of the side chain, often promoted by acid or metal catalysts. The iodo-substituent on the benzene (B151609) ring provides a handle for further functionalization of the resulting benzothiophene (B83047) core, allowing for the introduction of various aryl or alkyl groups via cross-coupling chemistry. organic-chemistry.orggoogle.com Numerous methods exist for synthesizing the benzothiophene skeleton, including photocatalytic radical annulation and reactions involving aryne intermediates, highlighting the adaptability of precursors like the title compound. rsc.orgnih.gov

Thiochromanones: The synthesis of thiochroman-4-ones often involves the cyclization of thiophenol derivatives. researchgate.net Starting from this compound, intramolecular reactions can be designed to form the six-membered sulfur-containing ring. For instance, reactions that involve the addition of the thiol group across an activated double bond on the side chain, followed by cyclization, can yield the thiochroman-4-one (B147511) scaffold. These compounds are themselves versatile intermediates for the synthesis of many other heterocyclic systems. researchgate.net